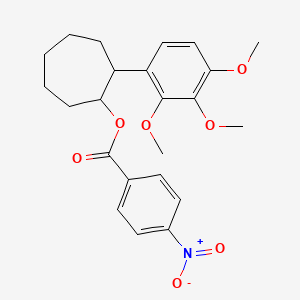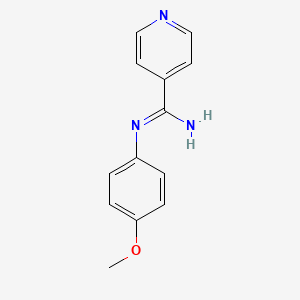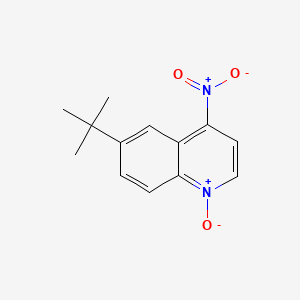
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure. The addition of tert-butyl and nitro groups, along with the 1-oxide functionality, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-tert-butyl-4-nitro-, 1-oxide, often involves multi-step processes. One common method is the condensation of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. This reaction proceeds through a series of steps, including ring expansion and contraction, to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for quinoline derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may utilize catalysts, such as cobalt oxide, to facilitate the dehydrogenation of tetrahydroquinolines to quinolines . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 5,7-di(tert-butyl)-2-(quinoline-2-yl)-1,3-tropolone and 1,7-di(tert-butyl)-3-(quinoline-2-yl)-2-azabicyclo[3.3.0]octa-2,7-diene-4,6-dione-N-oxide .
科学的研究の応用
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activity, making them candidates for drug development.
Medicine: Quinoline derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinoline, 6-tert-butyl-4-nitro-, 1-oxide involves its interaction with molecular targets and pathways. The compound can undergo ring expansion and contraction reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
類似化合物との比較
Similar Compounds
Quinoline, 4-nitro-, 1-oxide: Similar in structure but lacks the tert-butyl group.
Quinoline, 6-tert-butyl-, 1-oxide: Similar but lacks the nitro group.
Uniqueness
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide is unique due to the presence of both tert-butyl and nitro groups, along with the 1-oxide functionality. This combination of substituents imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
特性
CAS番号 |
23484-01-7 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
6-tert-butyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)9-4-5-11-10(8-9)12(15(17)18)6-7-14(11)16/h4-8H,1-3H3 |
InChIキー |
QUOJAXJCOKSDHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
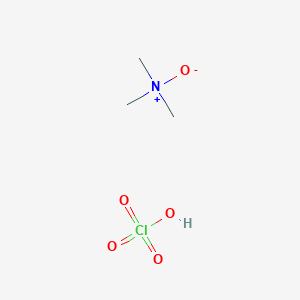
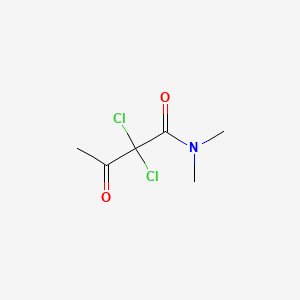

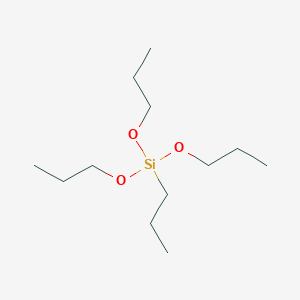

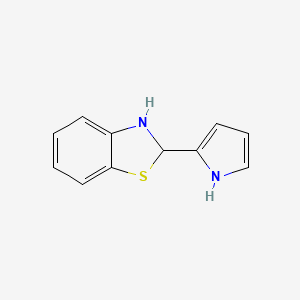
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
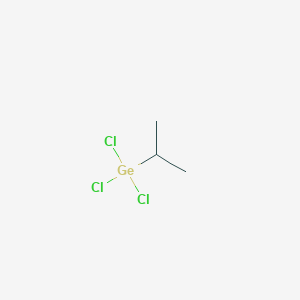
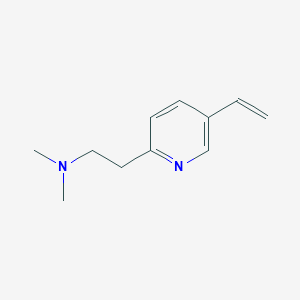
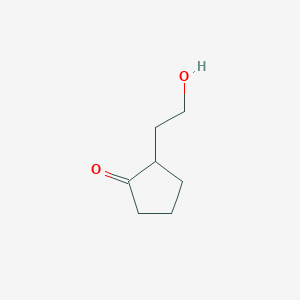
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
